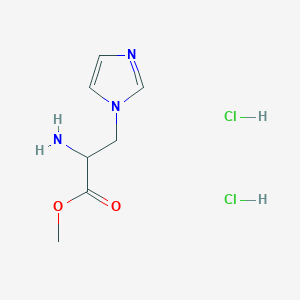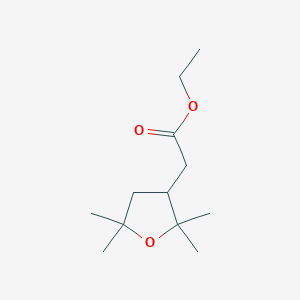
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole
描述
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole (MPT) is a heterocyclic compound that is of particular interest to the scientific community due to its versatile properties. It is a five-membered aromatic ring containing a sulfur atom, and is commonly used as a building block in organic synthesis. MPT is a versatile molecule that can be used in a variety of scientific research applications, such as drug design and development, medicinal chemistry, and materials science. Furthermore, its unique structure and chemical properties make it a useful tool for studying biochemical and physiological processes.
科学研究应用
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole has been widely used in a variety of scientific research applications, including drug design and development, medicinal chemistry, and materials science. It has been studied for its potential to act as an enzyme inhibitor, and has been used to synthesize various pharmaceuticals. Additionally, 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole has been used to create novel materials, such as polymers and nanomaterials, with unique properties.
作用机制
The mechanism of action of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole is still not fully understood. However, it is believed to bind to certain enzymes and interfere with their activity. This can lead to an inhibition of biochemical and physiological processes, which can be useful for research purposes. Additionally, 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole can interact with other molecules, such as proteins and nucleic acids, to form complexes that can alter the activity of enzymes.
生化和生理效应
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole has been studied for its potential to act as an enzyme inhibitor, and has been used to study the biochemical and physiological effects of various processes. It has been found to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the production of energy and the breakdown of proteins. Additionally, 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole has been used to study the effects of various drugs on the body, as well as the effects of various environmental toxins.
实验室实验的优点和局限性
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole has many advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and can be easily scaled up for industrial production. Additionally, it is a versatile molecule that can be used in a variety of scientific research applications. However, there are some limitations to using 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on biochemical and physiological processes are still being studied.
未来方向
There are a variety of potential future directions for research involving 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug design and development, medicinal chemistry, and materials science. Other potential future directions include the use of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole to study the effects of various environmental toxins, as well as the development of novel materials with unique properties.
属性
IUPAC Name |
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-10-8(5-11-6)7-2-3-9-4-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCDKQZISAADEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)






![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)



